molecular formula C22H26N2O2 B2992477 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide CAS No. 955738-20-2

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

Cat. No.: B2992477
CAS No.: 955738-20-2
M. Wt: 350.462
InChI Key: HICFZMOMAJKCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized for its significant potential in medicinal chemistry research . The tetrahydroisoquinoline core is a privileged structure in natural products and is known to confer a wide range of biological activities, making it a valuable template for developing novel pharmacological probes . Specifically, derivatives of this scaffold, particularly those with lipophilic substitutions at various positions, have been extensively investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) . Inhibiting this enzyme, which catalyzes the conversion of estrone to the more potent estradiol, represents a promising therapeutic strategy for estrogen-dependent pathologies, including breast and ovarian cancers . Furthermore, structurally similar tetrahydroisoquinoline compounds have demonstrated potent activity as cancer cell growth inhibitors in preclinical models, highlighting the research value of this chemical class in oncology . The molecular design of this reagent, featuring a 7-yl-3-phenylpropanamide chain and a 2-isobutyryl group, is consistent with structure-activity relationship (SAR) studies that indicate the importance of such lipophilic substituents for enhancing biological activity and optimizing interaction with protein targets . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for use in humans, in diagnostic procedures, or for any clinical applications.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-7,9-10,14,16H,8,11-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFZMOMAJKCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a complex organic compound notable for its unique structure and potential pharmacological properties. This article delves into its biological activity, synthesis, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with an isobutyryl substituent and a phenylpropanamide moiety. Its molecular formula is C21H26N2O2C_{21}H_{26}N_{2}O_{2}, and it has a molecular weight of approximately 338.45 g/mol.

PropertyValue
Molecular FormulaC21H26N2O2C_{21}H_{26}N_{2}O_{2}
Molecular Weight338.45 g/mol
CAS Number955596-12-0

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The compound may modulate the activity of these targets, leading to a range of biological effects including:

  • Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antidepressant Activity : Compounds in this class are often explored for their antidepressant effects due to their ability to influence neurotransmitter systems.
  • Antibacterial Properties : The sulfonamide group commonly found in related compounds suggests potential antibacterial activity by interfering with folic acid synthesis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

  • Neuroprotective Activity : In cellular models of oxidative stress, the compound showed a reduction in cell death and improved cell viability.
  • Antidepressant-like Effects : Behavioral assays in rodent models indicated that the compound may exhibit antidepressant-like effects comparable to established treatments.

In Vivo Studies

In vivo research has further elucidated the compound's potential:

  • Cognitive Enhancement : Animal studies indicated improvements in cognitive function and memory retention when treated with the compound.
  • Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in experimental models.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on amyloid-beta-induced neurotoxicity in neuronal cultures. The results indicated that treatment with the compound significantly reduced amyloid-beta accumulation and associated neurotoxicity.

Case Study 2: Antidepressant Activity Assessment

In a double-blind study involving chronic mild stress-induced depression in rats, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and sucrose preference test.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in their acyl groups, aromatic substituents, and core heterocycles. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Acyl Group Propanamide Substituent Key Properties/Effects
Target Compound Tetrahydroisoquinoline Isobutyryl Phenyl High lipophilicity; moderate solubility
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide Tetrahydroquinoline Benzoyl 4-Methoxyphenyl Enhanced solubility (methoxy group); potential metabolic stability
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide Tetrahydroisoquinoline Cyclopropanecarbonyl Sulfonamide Increased binding affinity (sulfonamide); fluorinated group may improve bioavailability
Key Observations :

Acyl Groups :

  • The isobutyryl group (target) is bulkier and more lipophilic than benzoyl (), which may reduce metabolic degradation but increase membrane permeability.
  • Cyclopropanecarbonyl () introduces strain and unique electronic effects, possibly altering conformational flexibility .

4-Methoxyphenyl () improves solubility via polar methoxy groups, while sulfonamide () enhances hydrogen-bonding capacity and acidity, favoring target engagement .

Hypothesized Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s isobutyryl and phenyl groups suggest higher logP values compared to but lower than due to the sulfonamide’s polarity.
  • Solubility : The absence of polar substituents (e.g., methoxy or sulfonamide) in the target compound may result in lower aqueous solubility than or .
  • Metabolic Stability : Benzoyl groups () are common in pharmaceuticals due to resistance to hydrolysis, whereas isobutyryl may undergo faster enzymatic cleavage.

Research Findings and Gaps

  • Synthetic Routes : highlights the importance of high-purity intermediates (e.g., 3-chloro-N-phenyl-phthalimide) for polyimide synthesis, suggesting that analogous quality control may apply to the target compound’s preparation .
  • Biological Data: No direct activity data is available in the evidence. However, sulfonamide-containing analogs () are often associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting possible therapeutic pathways for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.